![molecular formula C18H16N2O2 B2995551 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one CAS No. 344275-72-5](/img/structure/B2995551.png)
3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one
Description
3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one, or 3-DMBP, is a synthetic compound that has been used in various scientific research experiments, including studies of its biochemical and physiological effects. This compound has a wide range of potential applications in the lab, and researchers are continuing to explore its potential.
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of derivatives of the mentioned compound is in the field of corrosion inhibition. For instance, benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These studies reveal that such compounds offer high inhibition efficiency and stability, surpassing previously reported inhibitors from the same family. Their ability to adsorb onto surfaces by both physical and chemical means highlights their potential in protecting metal surfaces against corrosion, an essential aspect of material preservation in industrial applications (Hu et al., 2016).
Organic Synthesis
In the realm of organic synthesis, this compound serves as a foundational material for generating structurally diverse libraries of compounds. Through alkylation and ring closure reactions, a wide range of compounds with potential applications in drug development and material science has been created. This versatility underscores the compound's role in expanding the toolkit available for synthetic chemists, enabling the creation of novel molecules with tailored properties for specific applications (Roman, 2013).
Materials Science
Derivatives of 3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one have been synthesized and investigated for their nonlinear optical properties, a key area in materials science. These compounds exhibit significant nonlinear absorption behaviors, including a transition from saturable absorption to reverse saturable absorption with increased excitation intensity. Such properties are crucial for the development of optical limiting devices, which have applications in laser protection and optical data processing, showcasing the compound's contribution to advancing materials for optical applications (Rahulan et al., 2014).
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(2)11-10-17(21)14-8-9-16-15(12-14)18(22-19-16)13-6-4-3-5-7-13/h3-12H,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWYKBXCUZHENK-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324735 | |
Record name | (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666712 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Dimethylamino)-1-(3-phenyl-2,1-benzisoxazol-5-yl)-2-propen-1-one | |
CAS RN |
344275-72-5 | |
Record name | (E)-3-(dimethylamino)-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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